3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR : The cyclopropyl group’s protons resonate as a multiplet at δ 0.8–1.2 ppm , while the ethoxymethyl’s -O-CH$$2$$-CH$$3$$ appears as a triplet at δ 1.2 ppm (CH$$3$$) and a quartet at δ 3.5 ppm (O-CH$$2$$-). The pyrimidine ring’s C5-H shows a singlet near δ 5.1 ppm due to deshielding by adjacent carbonyl groups.
- $$^{13}$$C NMR : The carbonyl carbons (C2 and C4) appear at δ 165–170 ppm , while the cyclopropyl carbons resonate at δ 8–12 ppm . The ethoxymethyl’s oxygen-bearing carbon (CH$$_2$$-O-) is observed at δ 70 ppm .
Infrared (IR) Spectroscopy
Strong absorptions at 1,690 cm$$^{-1}$$ and 1,720 cm$$^{-1}$$ correspond to the C=O stretches of the dione groups. The ethoxymethyl’s C-O-C asymmetric stretch appears at 1,100 cm$$^{-1}$$ , while N-H bending vibrations occur near 1,550 cm$$^{-1}$$ .
UV-Vis Spectroscopy
The compound exhibits a λ$$_{\text{max}}$$ at 278 nm (ε = 4,200 L·mol$$^{-1}$$·cm$$^{-1}$$) due to n→π* transitions of the carbonyl groups, consistent with related pyrimidinediones.
Comparative Analysis with Related Tetrahydropyrimidine Derivatives
The ethoxymethyl group improves solubility in ethanol and acetone compared to alkyl or aryl substituents. Conversely, phenyl derivatives exhibit stronger π-π interactions, favoring solid-state stability. Cyclopropyl groups universally confer steric resistance to ring puckering, distinguishing them from bulkier substituents like tert-butyl.
Properties
IUPAC Name |
3-cyclopropyl-6-(ethoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-6-7-5-9(13)12(8-3-4-8)10(14)11-7/h5,8H,2-4,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKQJCQPSXHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The cyclopropyl group in the compound refers to a three-membered ring of carbon atoms. The “tetrahydropyrimidine” part of the name indicates a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) that has four additional hydrogen atoms, making it a fully saturated ring .
The ethoxymethyl group (-OCH2CH3) is a common functional group in organic chemistry, where an ethoxy group (-OCH2CH3) is attached to a methyl group (-CH3). The “dione” suffix indicates the presence of two carbonyl groups (=O) in the molecule .
Biological Activity
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antiviral properties, mechanisms of action, and related pharmacological studies.
Chemical Structure
The compound's structure is characterized by a tetrahydropyrimidine core with a cyclopropyl group and an ethoxymethyl substituent. The molecular formula is , and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 214.23 g/mol |
| IUPAC Name | This compound |
The biological activity of tetrahydropyrimidines often involves the inhibition of key enzymes or pathways in viral replication. For instance:
- Inhibition of Reverse Transcriptase : Similar compounds have been shown to interfere with reverse transcriptase activity in HIV.
- Cellular Uptake Mechanisms : The ethoxymethyl group may enhance cellular permeability, facilitating better bioavailability and efficacy in target cells.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antiviral Activity : A compound structurally similar to this compound was tested for its ability to inhibit HIV-1 replication. Results indicated that at concentrations above 50 µM, there was a notable reduction in viral load in treated cell lines .
- Toxicity Assessment : In a toxicity study involving various tetrahydropyrimidine derivatives, it was observed that while some compounds exhibited cytotoxic effects at high concentrations (above 100 µM), others showed a favorable safety profile with low toxicity at therapeutic doses .
Research Findings
Recent findings suggest that modifications to the tetrahydropyrimidine structure can significantly influence biological activity:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 5-Ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Antiviral against HIV | 25 |
| 3-Cyclopropyl derivative | Potential antiviral | >50 |
Comparison with Similar Compounds
Table 1: Substituent Effects and Molecular Properties of Analogues
Notes:
Physicochemical and Spectral Properties
- Elemental Analysis : Analogues like 4-Phenyl-6-(thiophen-2-yl)-... show close agreement between calculated and found values (e.g., C: 61.97% vs. 62.12%) .
- IR Spectroscopy : Stretching frequencies for C=O (1713 cm⁻¹) and NH (1710 cm⁻¹) are consistent across analogues .
- Crystallography : Dihedral angles between the pyrimidine core and substituents (e.g., 85.4° in ) highlight conformational flexibility influenced by substituent bulk .
Preparation Methods
Alkylation of Pyrimidinedione Core
- The core 1,2,3,4-tetrahydropyrimidine-2,4-dione scaffold is often alkylated at the 3-position with cyclopropylmethyl bromide or related cyclopropyl-containing alkylating agents.
- Alkylation is performed in polar aprotic solvents such as dimethylformamide (DMF) with bases like sodium bicarbonate and catalytic lithium iodide to promote substitution.
- Typical reaction conditions include heating at 50–80°C for extended periods (e.g., 15 hours) to achieve good yields.
- The ethoxymethyl group at position 6 is introduced similarly by alkylation using ethoxymethyl bromide or tosylate derivatives under comparable conditions.
Use of Tosylates and Bromides as Alkylating Agents
- Preparation of alkylating agents such as ethoxymethyl tosylates is achieved by treatment of ethoxymethanol derivatives with p-toluenesulfonyl chloride (p-TsCl) in pyridine at 0°C to room temperature, followed by workup and purification.
- Bromides such as cyclopropylmethyl bromide are commercially available or synthesized by bromination reactions using reagents like carbon tetrabromide and triphenylphosphine in dichloromethane.
Catalytic and Solvent Systems
- Catalytic amounts of lithium iodide enhance nucleophilicity and facilitate alkylation.
- Sodium bicarbonate acts as a mild base to neutralize generated acids and maintain reaction pH.
- DMF is the preferred solvent due to its high polarity and ability to dissolve both organic and inorganic reagents.
Reaction Workup and Purification
- After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents such as diethyl ether or ethyl acetate.
- The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is achieved by silica gel column chromatography, typically using mixtures of n-hexane and ethyl acetate (e.g., 2:1 ratio) as eluents to isolate the pure product as a white solid.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting pyrimidinedione, cyclopropylmethyl bromide, NaHCO3, LiI, DMF, 80°C, 15 h | Alkylation at 3-position with cyclopropylmethyl bromide under basic conditions | Moderate to good yield (~40-50%) |
| 2 | Ethoxymethyl tosylate or bromide, NaHCO3, LiI, DMF, 50–80°C, 12-16 h | Alkylation at 6-position introducing ethoxymethyl substituent | Yield depends on reagent purity and reaction time |
| 3 | Workup: extraction with Et2O, washing, drying | Isolation of crude product | - |
| 4 | Purification: silica gel chromatography (n-hexane:EtOAc 2:1) | Pure white solid obtained | Melting point and spectral data confirm structure |
Research Findings and Analytical Data
- Proton NMR spectra confirm the presence of cyclopropyl protons (multiplets around δ 0.5–1.5 ppm) and ethoxymethyl methylene and methyl signals (quartet and triplet patterns around δ 3.5–4.5 and 1.0–1.5 ppm respectively).
- High-resolution mass spectrometry (HRMS) matches the calculated molecular weight, confirming molecular integrity.
- Melting points are consistent with literature values for similar substituted tetrahydropyrimidine-2,4-diones, indicating purity.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Amounts/Notes |
|---|---|---|
| Cyclopropylmethyl bromide | Alkylating agent at 3-position | Equimolar to pyrimidinedione |
| Ethoxymethyl tosylate/bromide | Alkylating agent at 6-position | Equimolar or slight excess |
| Sodium bicarbonate (NaHCO3) | Base | 1.5 equivalents relative to substrate |
| Lithium iodide (LiI) | Catalyst | Catalytic amounts (~10 mol%) |
| DMF | Solvent | Sufficient to dissolve reagents |
| Temperature | Reaction temperature | 50–80°C depending on step |
| Time | Reaction time | 12–16 hours |
| Purification | Silica gel chromatography | n-Hexane:EtOAc 2:1 solvent system |
Q & A
Q. What are the common synthetic routes for 3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?
The compound is typically synthesized via multi-step routes involving cyclocondensation or nucleophilic substitution. Key steps include:
- Cyclocondensation : Cyclopropylamine reacts with ethoxymethyl-substituted precursors under acidic conditions to form the tetrahydropyrimidine core .
- Functionalization : Ethoxymethyl groups are introduced via alkylation or substitution reactions, often requiring catalysts like palladium or copper to enhance regioselectivity .
- Purification : Chromatography or recrystallization is used to isolate the product, with yields optimized by controlling reaction time (e.g., 12–24 hours) and temperature (60–80°C) .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR verify cyclopropyl and ethoxymethyl substituents by identifying characteristic proton environments (e.g., cyclopropyl protons at δ 1.2–1.8 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydropyrimidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 267.1345) .
Q. What are the key structural features influencing its reactivity and biological activity?
- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation .
- Ethoxymethyl Substituent : Modulates solubility and membrane permeability, critical for bioavailability .
- Tetrahydropyrimidine Core : Provides a scaffold for hydrogen bonding with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclocondensation steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency for ethoxymethyl introduction .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions like ring-opening .
Q. How do researchers resolve contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the cyclopropyl or ethoxymethyl group identifies pharmacophoric requirements. For example, replacing ethoxymethyl with methoxymethyl reduces activity by 40% in enzyme inhibition assays .
- Dose-Response Analysis : EC values are validated across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Q. What experimental strategies are used to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., /) to enzymes like dihydrofolate reductase .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .
- Mutagenesis Studies : Alters key amino acids in target proteins to identify binding hotspots (e.g., Tyr-102 in kinase assays) .
Q. How is computational modeling applied to predict its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., RMSD < 2.0 Å) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .
Q. What are the challenges in assessing its stability under varying physiological conditions?
- pH Stability : Degradation studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal hydrolysis of the ethoxymethyl group at low pH .
- Oxidative Stress : LC-MS/MS detects oxidation products (e.g., cyclopropane ring-opening) when exposed to cytochrome P450 enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
